molecular formula C12H17N3O2 B2663419 4-(3-Methoxyphenyl)piperazine-1-carboxamide CAS No. 523992-14-5

4-(3-Methoxyphenyl)piperazine-1-carboxamide

Cat. No. B2663419
CAS RN: 523992-14-5
M. Wt: 235.287
InChI Key: QBEAXMVRUUJBFD-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)piperazine-1-carboxamide, also known as MeOPP, is a chemical compound that has attracted the attention of researchers in recent years due to its potential applications in the field of neuroscience. MeOPP is a derivative of piperazine, a heterocyclic compound that is commonly used in the synthesis of drugs and other bioactive compounds. MeOPP has been shown to have a range of interesting properties, including the ability to modulate the activity of certain neurotransmitter systems in the brain. In

Scientific Research Applications

PET Dopamine D3 Receptor Radioligands

4-(3-Methoxyphenyl)piperazine-1-carboxamide derivatives have been synthesized for potential use as PET radioligands for imaging dopamine D3 receptors. These derivatives include various carbon-11-labeled carboxamide derivatives (Gao, Wang, Hutchins, & Zheng, 2008).

Analogs of Serotonin Antagonists

These compounds have been studied as analogs of serotonin antagonists, specifically the 5-HT1A serotonin antagonist. Research on these analogs aims to achieve improved selectivity and affinity for 5-HT1A receptors (Raghupathi, Rydelek-Fitzgerald, Teitler, & Glennon, 1991).

Anti-Inflammatory and Analgesic Properties

Derivatives of 4-(3-Methoxyphenyl)piperazine-1-carboxamide have been explored for their anti-inflammatory and analgesic properties. Studies have shown significant inhibition in inflammation and pain models (Okunrobo & Usifoh, 2006).

Bacterial Persisters Eradication

These compounds have been shown to selectively kill bacterial persisters, organisms that tolerate antibiotic treatment, without affecting normal antibiotic-sensitive cells. This suggests potential applications in addressing bacterial persistence in medical treatments (Kim et al., 2011).

PET Imaging of Serotonin 1A Receptors

They have been used in PET imaging studies to evaluate serotonin 1A receptors in humans, offering insights into the quantification and distribution of these receptors (Choi et al., 2015).

Antagonists for Serotonin 5-HT1A Receptors

These compounds have been developed as potential PET tracers and antagonists for serotonin 5-HT1A receptors. They have shown promise in in vitro and in vivo tests for neuropsychiatric disorders (García et al., 2014).

Chemical Modification and Analgesic Activity

Studies on the chemical modification of these compounds have aimed to improve their pharmacological and tolerability profiles for potential use in treating chronic pain (Nie et al., 2020).

Selective 5-HT1A Agonists

Research has focused on developing selective 5-HT1A agonists using the structure of these compounds. These agonists are considered for potential pharmacological tools in mood disorder studies (Heinrich et al., 2004).

Synthesis of Novel Anti-Inflammatory Agents

Novel derivatives have been synthesized with potential anti-inflammatory and analgesic properties. These compounds have been evaluated for their cyclooxygenase inhibition and activity in various models (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

In Vitro Tocolytic Activity

The compounds have demonstrated significant inhibition of oxytocin and acetylcholine induced contractions of the uterine smooth muscle in rats, suggesting potential tocolytic activity (Lucky & Omonkhelin, 2009).

Fluorescent Ligands for Human 5-HT1A Receptors

These compounds have been modified to include environment-sensitive fluorescent moieties for visualizing 5-HT1A receptors in biological studies (Lacivita et al., 2009).

HIV-1 Reverse Transcriptase Inhibitors

They have been used as a novel class of non-nucleoside inhibitors for HIV-1 reverse transcriptase, showing promising results in preclinical evaluations (Romero et al., 1994).

Development of 5-HT1A Receptor Antagonists

These compounds have been explored for their potential as 5-HT1A receptor antagonists in various behavioral models, contributing to the understanding of serotonin-related mechanisms (Mokrosz et al., 1994).

Dopamine D3 Receptor Ligands

Structural modifications of these compounds have led to the identification of several high-affinity D3 receptor ligands. These findings are significant for the development of drugs targeting dopamine receptors (Leopoldo et al., 2002).

5-HT1A Receptor Antagonist Studies

Research with these compounds has provided insights into the actions of serotonin on 5-HT neurons, aiding in the understanding of serotonin's role in the central nervous system (Craven, Grahame-Smith, & Newberry, 1994).

Study of Serotonergic Neurotransmission with PET

These compounds have been used in PET studies to explore serotonergic neurotransmission, offering valuable data for understanding brain chemistry and potential therapeutic targets (Plenevaux et al., 2000).

Dual-Imaging Agent for 5HT1A

Silver nanoparticles conjugated with methoxyphenyl piperazine-dithiocarbamate have been synthesized for use as dual-imaging agents targeting 5HT1A receptors, demonstrating potential in optical imaging at low detection limits (Chaturvedi, Lal, Sen, & Mishra, 2018).

Future Directions

For more detailed information, you can refer to the relevant papers and technical documents . 🌟

properties

IUPAC Name

4-(3-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-17-11-4-2-3-10(9-11)14-5-7-15(8-6-14)12(13)16/h2-4,9H,5-8H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEAXMVRUUJBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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